D-Alanine Sofosbuvir

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

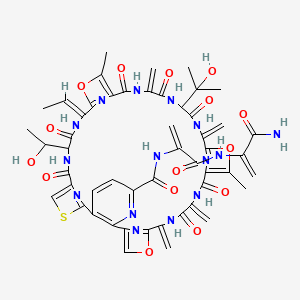

D-Alanine Sofosbuvir is a novel prodrug of Sofosbuvir . Sofosbuvir is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections in combination with other antiviral agents . It is a highly potent inhibitor of the NS5B polymerase in the Hepatitis C virus (HCV), and has shown high efficacy in combination with several other drugs, with and without PEG-INF, against HCV .

Synthesis Analysis

The synthesis of Sofosbuvir presents several interesting synthetic challenges, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . The synthesis of Sofosbuvir’s fluorinated sugar core through chemical aldol addition provides an excellent example for highlighting the potential of enzyme catalysis upon prospective protein engineering .Molecular Structure Analysis

Sofosbuvir is activated in the liver to the triphosphate GS-461203 by hydrolysis of the carboxylate ester by either of the enzymes cathepsin A or carboxylesterase 1, followed by cleaving of the phosphoramidate by the enzyme histidine triad nucleotide-binding protein 1 (HINT1), and subsequent repeated phosphorylation .Chemical Reactions Analysis

The clinical success of sofosbuvir demands efficient approaches for the synthesis of this pharmaceutical . The hydrolysis of the ester bond of a ProTide is a determinant of the intracellular activation efficiency and final antiviral efficacy of the prodrug .Physical And Chemical Properties Analysis

The physical and chemical properties of D-Alanine Sofosbuvir can be found on the PubChem database .Scientific Research Applications

- Clinical studies have demonstrated high efficacy and safety when using sofosbuvir in patients with chronic HCV infection, regardless of HCV genotypes or prior interferon-based treatment .

- A multicenter study in China evaluated a simple and feasible treatment strategy: 12 weeks of sofosbuvir combined with velpatasvir. The results showed high rates of sustained virologic response (SVR12) and good tolerability, irrespective of HCV genotypes or prior interferon-based treatment .

- RdRp (RNA-dependent RNA polymerase) is a key enzyme in viral replication. Sofosbuvir’s success against HCV and remdesivir’s approval for SARS-CoV-2 highlight RdRp as an optimal antiviral drug target .

- Sofosbuvir’s nucleoside core contains a tertiary fluorine-containing stereocenter. The synthesis of this compound poses interesting challenges, especially related to introducing this stereocenter efficiently .

Hepatitis C Virus (HCV) Treatment

Coinfection with HIV-1 and HCV

Targeting RdRp in Emerging RNA Viruses

Synthetic Challenges and Stereocenter

Mechanism of Action

Target of Action

D-Alanine Sofosbuvir is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections . The primary target of Sofosbuvir is the HCV NS5B (non-structural protein 5B) RNA-dependent RNA polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

Sofosbuvir is a nucleotide analog inhibitor, which specifically inhibits HCV NS5B . As a prodrug nucleotide analog, Sofosbuvir is metabolized into its active form as the antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate (also known as GS-461203), which acts as a defective substrate for NS5B . This results in the inhibition of the RNA-dependent RNA polymerase, thereby disrupting the replication of the HCV RNA .

Biochemical Pathways

The biochemical pathway affected by Sofosbuvir involves the synthesis of HCV RNA. By acting as a defective substrate for the NS5B RNA-dependent RNA polymerase, Sofosbuvir disrupts the replication of the HCV RNA . This leads to a decrease in the viral load and helps in the treatment of HCV infections .

Pharmacokinetics

Sofosbuvir exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing . The primary analyte of interest for clinical pharmacology studies is GS-331007, the inactive, renally eliminated metabolite of Sofosbuvir . This metabolite accounts for >90% of systemic drug-related material exposure . Sofosbuvir can be administered without dose modification in HCV-infected patients with any degree of hepatic impairment or mild to moderate renal impairment .

Result of Action

The molecular effect of Sofosbuvir’s action is the inhibition of the HCV NS5B RNA-dependent RNA polymerase, leading to the disruption of HCV RNA replication . On a cellular level, this results in a decrease in the viral load, thereby aiding in the treatment of HCV infections .

Action Environment

The action of Sofosbuvir can be influenced by environmental factors such as the presence of other medications. For instance, potent inducers of intestinal P-glycoprotein may lower the exposure to Sofosbuvir . Furthermore, the efficacy of Sofosbuvir can vary depending on the genotype of the HCV . Despite these factors, Sofosbuvir has shown remarkable efficacy for a broad range of viral genotypes, along with high tolerability .

Safety and Hazards

Future Directions

properties

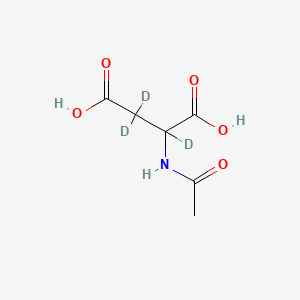

| { "Design of the Synthesis Pathway": "The synthesis pathway of D-Alanine Sofosbuvir involves a series of chemical reactions to obtain the final product. The main steps include the synthesis of D-Alanine, the synthesis of the nucleotide analog Sofosbuvir, and the coupling of D-Alanine and Sofosbuvir to obtain the final product, D-Alanine Sofosbuvir.", "Starting Materials": [ "Benzyl Chloride", "Ethyl Acetate", "Sodium Borohydride", "L-Alanine", "Methanol", "Sodium Hydroxide", "Triethylamine", "Diethyl Malonate", "Hydrochloric Acid", "Sodium Nitrite", "Sodium Azide", "Copper(II) Sulfate", "Sodium Carbonate", "Phosphorus Oxychloride", "Diisopropylethylamine", "Phenylboronic Acid", "4-Bromo-1-butanol", "Sodium Hydride", "Ethyl Chloroformate", "Triphenylphosphine", "Sofosbuvir Intermediate" ], "Reaction": [ "Synthesis of D-Alanine:", "- L-Alanine is treated with benzyl chloride and triethylamine in ethyl acetate to obtain benzyl L-alanine.", "- Benzyl L-alanine is then treated with sodium borohydride in methanol to obtain D-Alanine.", "Synthesis of Sofosbuvir:", "- Diethyl malonate is treated with phosphorus oxychloride and diisopropylethylamine to obtain the corresponding acid chloride.", "- The acid chloride is then treated with phenylboronic acid in the presence of copper(II) sulfate and sodium carbonate to obtain the corresponding boronic acid derivative.", "- 4-Bromo-1-butanol is treated with sodium hydride in DMF to obtain the corresponding bromide.", "- The bromide is then treated with the boronic acid derivative in the presence of palladium catalyst to obtain Sofosbuvir intermediate.", "- The Sofosbuvir intermediate is then treated with sodium azide in DMF to obtain Sofosbuvir.", "Coupling of D-Alanine and Sofosbuvir:", "- D-Alanine is coupled with Sofosbuvir using ethyl chloroformate and triphenylphosphine in the presence of triethylamine to obtain D-Alanine Sofosbuvir." ] } | |

CAS RN |

1064684-71-4 |

Product Name |

D-Alanine Sofosbuvir |

Molecular Formula |

C22H29FN3O9P |

Molecular Weight |

529.458 |

IUPAC Name |

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36?/m1/s1 |

InChI Key |

TTZHDVOVKQGIBA-SGUBORNDSA-N |

SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Hydroxymethyl)-17,21-dimethyl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B580107.png)

![3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one](/img/structure/B580119.png)

![(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine](/img/structure/B580123.png)

![(1S,9S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,13-tetraen-12-one](/img/structure/B580125.png)